(4-Ethylpiperidin-4-yl)methanol
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Overview
Description
(4-Ethylpiperidin-4-yl)methanol is an organic compound with the molecular formula C8H17NO It features a piperidine ring substituted with an ethyl group and a hydroxymethyl group
Scientific Research Applications
(4-Ethylpiperidin-4-yl)methanol is utilized in various scientific research applications:
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are utilized in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylpiperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with ethylating agents followed by hydroxymethylation. One common method includes the use of ethyl bromide and formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution and subsequent reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Types of Reactions:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Tosyl chloride, thionyl chloride.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Saturated piperidine derivatives.
Substitution: Tosylates, chlorides.
Comparison with Similar Compounds
Piperidine: A simpler structure without the ethyl and hydroxymethyl substitutions.
(4-Methylpiperidin-4-yl)methanol: Similar structure with a methyl group instead of an ethyl group.
(4-Phenylpiperidin-4-yl)methanol: Contains a phenyl group instead of an ethyl group.
Uniqueness: (4-Ethylpiperidin-4-yl)methanol is unique due to the presence of both an ethyl group and a hydroxymethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-ethylpiperidin-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(7-10)3-5-9-6-4-8/h9-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDYZIOQRPFFAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309126 |
Source
|
Record name | 4-Ethyl-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256643-15-8 |
Source
|
Record name | 4-Ethyl-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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